molecular formula C12H10BrF3O2 B1144080 Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate CAS No. 1345484-78-7

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate

Cat. No. B1144080
CAS RN: 1345484-78-7
M. Wt: 323.10 g/mol
InChI Key: NNMQWHUPGNKHNG-UHFFFAOYSA-N
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Description

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate, also known as EBC, is an organic compound belonging to the class of brominated cinnamate derivatives. It is a colorless solid with a molecular weight of 321.02 g/mol and it is soluble in organic solvents. EBC has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug design.

Scientific Research Applications

Anticancer Potential of Cinnamic Acid Derivatives

Research has extensively explored cinnamic acid derivatives for their anticancer potentials. These compounds, including Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate, offer reactive sites for chemical modifications, which can be tailored to improve antitumor efficacy. The incorporation of functional groups like bromine and trifluoromethyl may enhance these molecules' bioactivity or pharmacokinetic properties, contributing to the development of novel anticancer agents. For example, studies have found that modifications in the cinnamoyl moiety can significantly impact the anticancer activity of these derivatives, suggesting a promising area for further investigation in drug development processes (De, Baltas, & Bedos-Belval, 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate involves the bromination of Ethyl 5-(trifluoromethyl)cinnamate followed by esterification with ethanol.", "Starting Materials": [ "Ethyl 5-(trifluoromethyl)cinnamate", "Bromine", "Ethanol", "Sodium hydroxide", "Sulfuric acid", "Ice" ], "Reaction": [ "Step 1: Dissolve Ethyl 5-(trifluoromethyl)cinnamate in glacial acetic acid and add bromine dropwise with stirring. Keep the reaction mixture at 0°C using an ice bath. After the addition is complete, stir the mixture for an additional 30 minutes.", "Step 2: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate.", "Step 4: Dissolve Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate in ethanol and add a catalytic amount of sulfuric acid. Heat the mixture under reflux for 2 hours.", "Step 5: Cool the reaction mixture and add sodium hydroxide solution to neutralize the acid. Extract the product with ethyl acetate and wash the organic layer with water and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate." ] }

CAS RN

1345484-78-7

Molecular Formula

C12H10BrF3O2

Molecular Weight

323.10 g/mol

IUPAC Name

ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C12H10BrF3O2/c1-2-18-11(17)6-3-8-7-9(12(14,15)16)4-5-10(8)13/h3-7H,2H2,1H3

InChI Key

NNMQWHUPGNKHNG-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)C(F)(F)F)Br

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)C(F)(F)F)Br

Origin of Product

United States

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